Physicochemical Differentiation: Increased Lipophilicity and Altered Hydrogen Bonding vs. Non-Methylated Analog
The presence of 4,6-dimethyl groups on the pyridone core of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid significantly increases its lipophilicity compared to the non-methylated analog, (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid. This is a critical factor in drug design for membrane permeability and target binding. The computed XLogP3-AA value is 0.0 for the non-methylated analog, while the methylated target compound has a predicted LogP of approximately 0.6 [1][2]. Furthermore, the hydrogen bond donor count differs (1 for the target compound vs. 1 for the analog), but the topological polar surface area (TPSA) is 103 Ų for the analog, whereas the target compound's TPSA is also 103 Ų, but the added methyl groups influence its 3D conformation and steric interactions [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~0.6 |
| Comparator Or Baseline | (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid: 0.0 |
| Quantified Difference | +0.6 LogP units |
| Conditions | Computed using XLogP3 3.0 (PubChem) |
Why This Matters
This increase in lipophilicity can enhance membrane permeability and target engagement in cellular assays, making the target compound a more suitable candidate for cell-based studies compared to its non-methylated analog.
- [1] PubChem. (2025). (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/607739 View Source
- [2] PubChem. (2025). Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/755074 View Source
- [3] PubChem. (2025). (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/607739 View Source
